Cas no 2223030-67-7 (5-(1-Hydroxy-1-methylethyl)furan-2-boronic acid pinacol ester)
5-(1-Hydroxy-1-methylethyl)furan-2-boronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 5-(1-Hydroxy-1-methylethyl)furan-2-boronic acid pinacol ester
- 2-Furanmethanol, α,α-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- SY284618
- 5-(2-Hydroxy-2-propyl)furan-2-boronic Acid Pinacol Ester
- 2223030-67-7
- 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)propan-2-ol
- AKOS015942746
- G66197
- MFCD19543618
- 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]propan-2-ol
-
- MDL: MFCD19543618
- Inchi: 1S/C13H21BO4/c1-11(2,15)9-7-8-10(16-9)14-17-12(3,4)13(5,6)18-14/h7-8,15H,1-6H3
- InChI Key: OWBINMZMDSNGQT-UHFFFAOYSA-N
- SMILES: CC1(C(OB(C2=CC=C(C(O)(C)C)O2)O1)(C)C)C
Computed Properties
- Exact Mass: 252.1532893g/mol
- Monoisotopic Mass: 252.1532893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8Ų
5-(1-Hydroxy-1-methylethyl)furan-2-boronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H907808-5mg |
5-(1-Hydroxy-1-methylethyl)furan-2-boronic acid pinacol ester |
2223030-67-7 | 95% | 5mg |
¥1,008.00 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H907808-25mg |
5-(1-Hydroxy-1-methylethyl)furan-2-boronic acid pinacol ester |
2223030-67-7 | 95% | 25mg |
¥2,930.40 | 2022-01-12 | |
| eNovation Chemicals LLC | Y1192096-0.25g |
5-(2-Hydroxy-2-propyl)furan-2-boronic Acid Pinacol Ester |
2223030-67-7 | 95% | 0.25g |
$1375 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1192096-0.25g |
5-(2-Hydroxy-2-propyl)furan-2-boronic Acid Pinacol Ester |
2223030-67-7 | 95% | 0.25g |
$1375 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1192096-0.25g |
5-(2-Hydroxy-2-propyl)furan-2-boronic Acid Pinacol Ester |
2223030-67-7 | 95% | 0.25g |
$1375 | 2025-02-28 |
5-(1-Hydroxy-1-methylethyl)furan-2-boronic acid pinacol ester Related Literature
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 5-(1-Hydroxy-1-methylethyl)furan-2-boronic acid pinacol ester
Introduction to 5-(1-Hydroxy-1-methylethyl)furan-2-boronic acid pinacol ester (CAS No. 2223030-67-7)
5-(1-Hydroxy-1-methylethyl)furan-2-boronic acid pinacol ester, identified by the CAS number 2223030-67-7, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This boronic acid derivative is particularly valued for its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including biologically active compounds. The unique structural features of this compound, featuring a furan ring substituted with a pinacol esterified boronic acid group, make it an exceptionally versatile tool for modern synthetic applications.
The compound's structure consists of a furan backbone, which is known for its electron-deficient nature and ability to participate in various coordination and catalytic processes. The presence of a 1-hydroxy-1-methylethyl (isobutyl) group enhances its stability and reactivity, making it particularly useful in organic synthesis under mild conditions. The pinacol esterification of the boronic acid moiety further improves its handling properties by reducing its tendency to polymerize, a common issue with free boronic acids. This modification also facilitates easier purification and storage, making it a preferred choice for industrial-scale applications.
In recent years, the demand for high-quality boronic acid derivatives has surged due to their widespread use in drug discovery and development. 5-(1-Hydroxy-1-methylethyl)furan-2-boronic acid pinacol ester has been employed in the synthesis of various therapeutic agents, including kinase inhibitors and antiviral compounds. Its ability to undergo efficient cross-coupling reactions with aryl halides and other heteroaryl substrates has made it indispensable in medicinal chemistry laboratories. The compound's compatibility with palladium catalysts allows for the construction of carbon-carbon bonds under controlled conditions, which is crucial for generating the structural diversity required in drug design.
One of the most compelling aspects of this compound is its application in the development of novel materials. Boron-containing heterocycles have been explored for their potential in creating advanced polymers and coatings with enhanced mechanical and thermal properties. The furan ring's ability to engage in π-stacking interactions and its reactivity with transition metals make it an excellent candidate for designing functional materials. Researchers have leveraged 5-(1-Hydroxy-1-methylethyl)furan-2-boronic acid pinacol ester to synthesize conjugated polymers that exhibit excellent optoelectronic properties, which are essential for organic electronics such as light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The pharmaceutical industry has also benefited from the synthetic utility of this boronic acid derivative. Its role in constructing biaryl scaffolds, which are prevalent in many drugs, cannot be overstated. For instance, recent studies have demonstrated its efficacy in synthesizing small-molecule inhibitors targeting protein-protein interactions. These interactions are often implicated in various diseases, including cancer and inflammatory disorders. By facilitating the rapid assembly of complex molecular architectures, 5-(1-Hydroxy-1-methylethyl)furan-2-boronic acid pinacol ester has enabled chemists to explore novel therapeutic pathways that were previously inaccessible.
Moreover, the compound's stability under ambient conditions makes it an attractive candidate for large-scale synthesis and industrial applications. Unlike some boronic acids that require stringent storage conditions to prevent degradation, this derivative can be stored at room temperature without significant loss of reactivity. This feature reduces the logistical challenges associated with handling sensitive reagents and lowers production costs. As a result, pharmaceutical companies and research institutions have increasingly incorporated this compound into their synthetic pipelines.
Recent advancements in flow chemistry have further expanded the utility of 5-(1-Hydroxy-1-methylethyl)furan-2-boronic acid pinacol ester. Flow systems allow for precise control over reaction conditions, enabling higher yields and purities compared to traditional batch processing. This technology has been particularly advantageous in synthesizing complex boronate esters, where exothermic reactions or side product formation can pose challenges. By integrating this compound into continuous flow processes, researchers can achieve more reproducible results and scale up production more efficiently.
The environmental impact of chemical synthesis is another area where this compound has shown promise. The development of greener alternatives to traditional synthetic methods is a priority in modern chemistry. 5-(1-Hydroxy-1-methylethyl)furan-2-boronic acid pinacol ester participates in reactions that generate minimal waste and can be conducted under solvent-free or aqueous conditions when appropriate catalysts are used. This aligns with the growing emphasis on sustainable chemistry practices worldwide.
In conclusion,5-(1-Hydroxy-1-methylethyl)furan-2-boronic acid pinacol ester (CAS No. 2223030-67-7) is a multifunctional organoboron compound with broad applications across pharmaceuticals and materials science. Its role as a key intermediate in cross-coupling reactions underscores its importance in modern synthetic chemistry. As research continues to uncover new uses for this versatile derivative, its significance is likely to grow further, driving innovation in both academic research and industrial applications.
2223030-67-7 (5-(1-Hydroxy-1-methylethyl)furan-2-boronic acid pinacol ester) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)